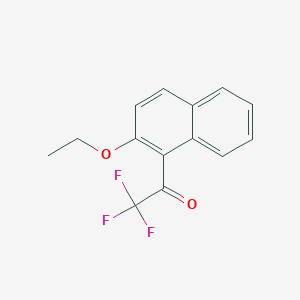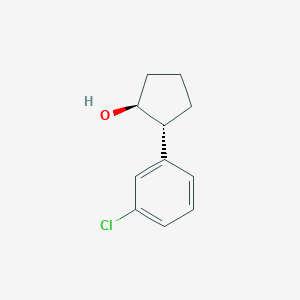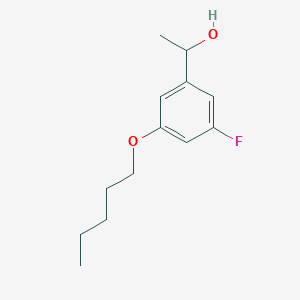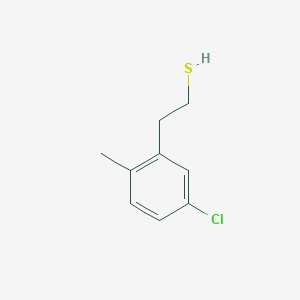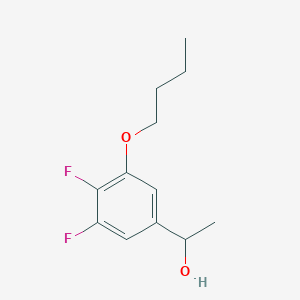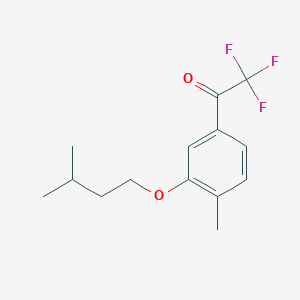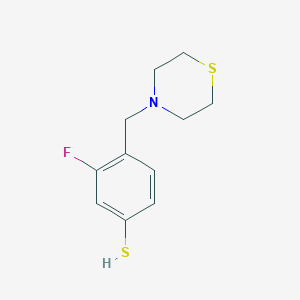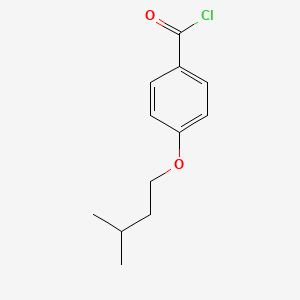
4-iso-Pentoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Pentoxybenzoyl chloride: is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an iso-pentoxy group at the para position. This compound is used in various chemical synthesis processes due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-iso-Pentoxybenzoyl chloride can be synthesized through the reaction of 4-hydroxybenzoyl chloride with iso-pentanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-iso-Pentoxybenzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-iso-Pentoxybenzoic acid and hydrochloric acid.
Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products:
4-iso-Pentoxybenzoic acid: Formed through hydrolysis
Esters: Formed through esterification with alcohols
Scientific Research Applications
Chemistry: 4-iso-Pentoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules that can act as potential therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: This compound is used in the production of specialty chemicals, polymers, and coatings. Its ability to form stable esters and amides makes it useful in material science applications.
Mechanism of Action
The mechanism of action of 4-iso-Pentoxybenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used.
Molecular Targets and Pathways: In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the structure of the derivative and its intended application.
Comparison with Similar Compounds
Benzoyl chloride: The parent compound, used widely in organic synthesis.
4-Methoxybenzoyl chloride: Similar structure with a methoxy group instead of an iso-pentoxy group.
4-Ethoxybenzoyl chloride: Contains an ethoxy group instead of an iso-pentoxy group.
Uniqueness: 4-iso-Pentoxybenzoyl chloride is unique due to the presence of the iso-pentoxy group, which imparts different steric and electronic properties compared to other benzoyl chloride derivatives. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
4-(3-methylbutoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRQHJJRQSSTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
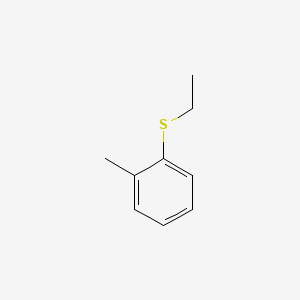
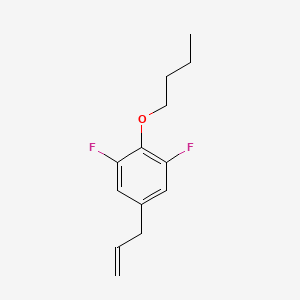

![1-Chloro-2-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000612.png)
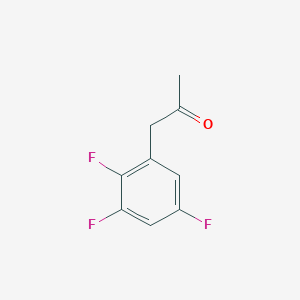

![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B8000633.png)
